molecular formula C14H17N3S B10806297 4-(Piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-(Piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B10806297
M. Wt: 259.37 g/mol
InChI Key: MEWMZQHFPJUCNS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-359473 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and often customized by specialized synthesis teams . Industrial production methods are not widely documented, but they generally involve large-scale synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

WAY-359473 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

WAY-359473 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-359473 involves its interaction with specific molecular targets, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to exert its effects through binding to specific proteins and enzymes .

Comparison with Similar Compounds

WAY-359473 is unique in its high purity and stability compared to other similar compounds. Some similar compounds include:

    WAY-100635: Another active molecule used in biochemical research.

    WAY-120491: Known for its use in studying biochemical pathways.

    WAY-200070: Used in drug discovery and development. WAY-359473 stands out due to its specific molecular structure and the range of applications it supports.

Properties

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

12-piperidin-1-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

InChI

InChI=1S/C14H17N3S/c1-2-7-17(8-3-1)13-12-10-5-4-6-11(10)18-14(12)16-9-15-13/h9H,1-8H2

InChI Key

MEWMZQHFPJUCNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C4=C(CCC4)SC3=NC=N2

Origin of Product

United States

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